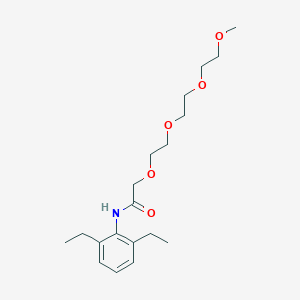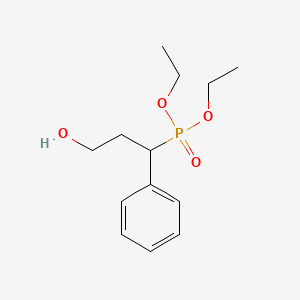
4-tert-Butyl-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and a phenyl group at the second position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-iodo acetophenones with phenylglyoxals, followed by condensation to form imines and subsequent decarboxylation/annulation/oxidation . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides under specific conditions.
Reduction: Reduction of the oxazole ring to form dihydrooxazoles.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of substituted phenyl oxazoles.
Scientific Research Applications
4-tert-Butyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: Similar structure but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
4-tert-Butyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butyl group provides steric hindrance, while the phenyl group contributes to aromaticity and potential interactions with biological targets .
Properties
CAS No. |
62738-31-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-tert-butyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
BIAFFQOREAYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


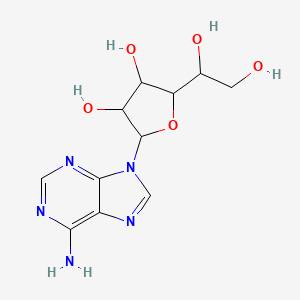
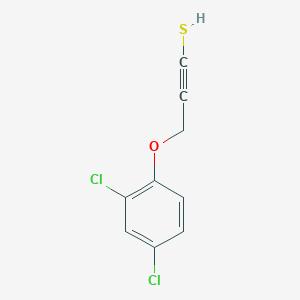
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
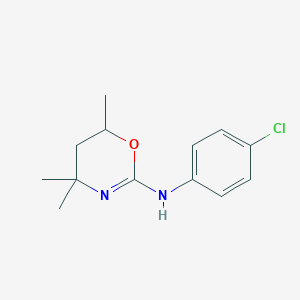
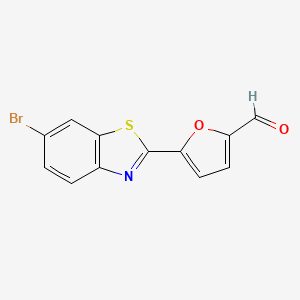
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
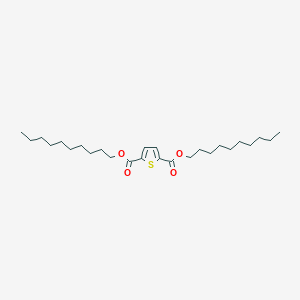
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)

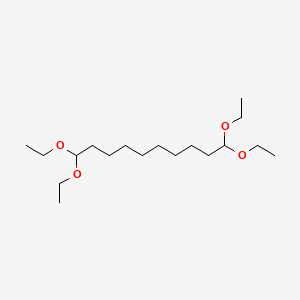
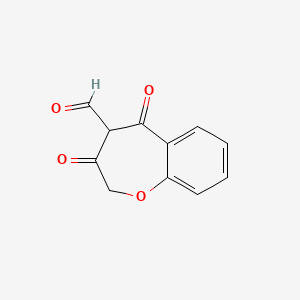
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
